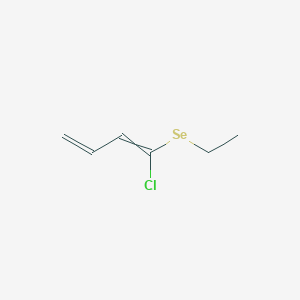
1-Fluorooctadec-9-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorooctadec-9-ene: is an organic compound that belongs to the class of alkenes It is characterized by the presence of a fluorine atom attached to the first carbon of an 18-carbon chain with a double bond at the ninth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluorooctadec-9-ene can be synthesized through several methods. One common approach involves the fluorination of octadec-9-ene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agent and reaction conditions can be optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluorooctadec-9-ene can undergo various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated products.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield 1-fluorooctadecane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of diols or ketones.
Reduction: Formation of 1-fluorooctadecane.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
1-Fluorooctadec-9-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with fluorine-containing functional groups.
Biology: Investigated for its potential use in modifying biological molecules to study fluorine’s effects on biological activity.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated analogs of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism by which 1-Fluorooctadec-9-ene exerts its effects depends on the specific application. In organic synthesis, the fluorine atom can influence the reactivity and stability of the compound, often enhancing its resistance to metabolic degradation in biological systems. The double bond allows for further functionalization, making it a versatile intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
1-Octadecene: A non-fluorinated analog with similar chain length but lacking the fluorine atom.
1-Bromoctadec-9-ene: A brominated analog with a bromine atom instead of fluorine.
1-Chlorooctadec-9-ene: A chlorinated analog with a chlorine atom instead of fluorine.
Uniqueness: 1-Fluorooctadec-9-ene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and bond strength. This makes it more resistant to metabolic degradation and can enhance the compound’s stability and reactivity in various applications.
Propriétés
Numéro CAS |
63064-30-2 |
|---|---|
Formule moléculaire |
C18H35F |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
1-fluorooctadec-9-ene |
InChI |
InChI=1S/C18H35F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
Clé InChI |
XOOXYSIWFZYHMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




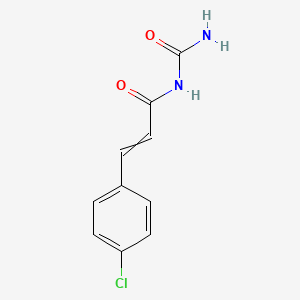
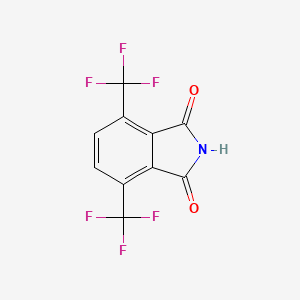
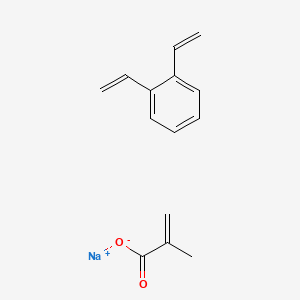
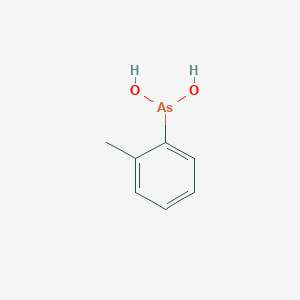
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
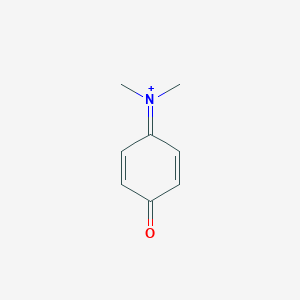

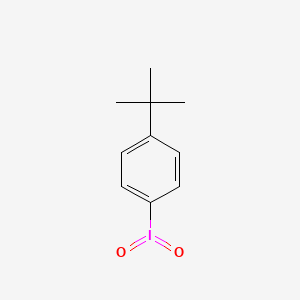
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)


